Sari 59-801 Preserves Proinsulin Synthesis Unlike Sulfonylureas Tolbutamide and Glibenclamide
In isolated rat pancreatic islets incubated with 5.55 mM glucose, 0.5 mM Sari 59-801 did not affect proinsulin synthesis. In contrast, equivalent concentrations of the sulfonylureas tolbutamide (0.5 mM) and glibenclamide (0.1 mM) inhibited proinsulin synthesis by 72% and 67%, respectively [1]. This demonstrates that Sari 59-801 stimulates insulin release without the suppressive effect on insulin biosynthesis that is characteristic of sulfonylurea secretagogues.
| Evidence Dimension | Proinsulin synthesis inhibition |
|---|---|
| Target Compound Data | 0% inhibition at 0.5 mM |
| Comparator Or Baseline | Tolbutamide: 72% inhibition at 0.5 mM; Glibenclamide: 67% inhibition at 0.1 mM |
| Quantified Difference | Absolute difference of 72% and 67% inhibition |
| Conditions | Isolated rat pancreatic islets, 5.55 mM glucose |
Why This Matters
For studies investigating insulin production and beta-cell health, Sari 59-801 avoids the confounding variable of suppressed proinsulin synthesis, making it a cleaner tool for dissecting secretory mechanisms.
- [1] Hanson RL, Isaacson CM, Boyajy LD. Stimulation of insulin secretion from isolated rat islets by SaRI 59-801. Diabetes. 1985 Jun;34(6):548-52. doi: 10.2337/diab.34.6.548. PMID: 3924691. View Source
